4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
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Overview
Description
VK-19911 is a pyridinylimidazole compound known for its potent inhibitory effects on p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its role in blocking the production of pro-inflammatory cytokines, making it a valuable candidate in the treatment of inflammatory diseases .
Preparation Methods
VK-19911 is synthesized through a multi-step process involving the formation of the pyridinylimidazole core followed by the introduction of various substituents. The synthetic route typically involves:
Formation of the Imidazole Ring: This step involves the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Addition of Substituents: Various substituents, such as the fluorophenyl and piperidinyl groups, are added through standard organic reactions like Friedel-Crafts acylation and reductive amination.
Industrial production methods for VK-19911 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
VK-19911 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of VK-19911.
Scientific Research Applications
VK-19911 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38 MAP kinase and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of p38 MAP kinase in cellular processes like apoptosis, differentiation, and stress response.
Mechanism of Action
VK-19911 exerts its effects by specifically binding to the active site of p38 MAP kinase. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha. The inhibition of these cytokines leads to a reduction in inflammation and associated symptoms .
Comparison with Similar Compounds
VK-19911 is unique among p38 MAP kinase inhibitors due to its high potency and selectivity. Similar compounds include:
SB-202190: Another pyridinylimidazole inhibitor of p38 MAP kinase, but with different binding kinetics and potency.
VK-19911 stands out due to its specific binding interactions and the ability to form stable complexes with p38 MAP kinase, leading to effective inhibition of the kinase activity .
Properties
CAS No. |
180869-32-3 |
---|---|
Molecular Formula |
C19H19FN4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine |
InChI |
InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2 |
InChI Key |
QBACMJFLMUCPNA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole VK 19911 VK-19911 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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